1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Diazepane Ring Formation: The diazepane ring is formed by the reaction of a diamine with a suitable dihalide under basic conditions.
Coupling of Oxolane and Diazepane Rings: The oxolane and diazepane rings are coupled using a suitable linker, such as a halogenated alkyl chain, under basic conditions.
Introduction of the Prop-2-en-1-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]butan-2-one
- 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]pent-2-en-1-one
Uniqueness
1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to its specific combination of an oxolane ring and a diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-13(16)15-7-4-6-14(8-9-15)11-12-5-3-10-17-12/h2,12H,1,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMIPSICNKCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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